

Inter-laboratory Validation of Infigratinib Quantification Assays: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of infigratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases.[1][2][3] Infigratinib is approved for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[2][3] Accurate and precise quantification of infigratinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This document summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable assay for their needs.

Comparative Performance of Infigratinib Quantification Assays

The following tables summarize the validation parameters of several published LC-MS/MS methods for the quantification of infigratinib in different biological matrices. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for regulated bioanalysis.



Table 1: Linearity and Sensitivity of Infigratinib LC- MS/MS Assays				
Matrix	Linear Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r²)	Internal Standard
Human K2EDTA Plasma	1 - 1,640	Not Specified	0.9997	Dasatinib
Human K2EDTA Plasma	72.45 - 2173.50	72.45	0.999	Not Specified
Human Liver Microsomes	5 - 500	4.71	≥ 0.9998	Duvelisib
Rat Plasma	2 - 600	2	> 0.99	Derazantinib
Biological Matrices	1.0 - 1200	Not Specified	0.9994	Imatinib



Table 2: Accuracy and Precision of Infigratinib LC- MS/MS Assays				
Matrix	QC Levels (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Human K2EDTA Plasma	LQC, MQC, HQC	Not Specified	Not Specified	96.34 - 100.76
Human K2EDTA Plasma	LLOQ (72.45), LQC (150), MQC (1449), HQC (2173.5)	0.95 - 3.33	Not Specified	Not Specified
Human Liver Microsomes	Not Specified	< 7.3	< 7.3	Within ± 15% of nominal
Rat Plasma	LLOQ (2), LQC (4), MQC (80), HQC (480)	< 11.8	< 11.8	2.2 - 11.4
Biological Matrices	LQC (3), MQC (600), HQC (900)	1.88 - 5.93	1.88 - 5.93	Not Specified



Table 3: Recovery and Matrix Effect of Infigratinib LC- MS/MS Assays			
Matrix	QC Levels (ng/mL)	Mean Recovery (%)	Reference
Human K2EDTA Plasma	LQC, MQC, HQC	97.23	[4]
Biological Matrices	LQC (3), MQC (600), HQC (900)	93.27 - 97.24	[5]
Rat Plasma	LQC (4), MQC (80), HQC (480)	85.1 - 93.8	[6]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the validated LC-MS/MS assays for infigratinib quantification.

LC-MS/MS Method for Infigratinib in Human K2EDTA Plasma[4]

- Sample Preparation: Liquid-liquid extraction.
- · Chromatographic Separation:
 - Column: Orosil, 3 μm, C18, 150 × 4.6 mm.
 - · Mobile Phase: Not specified.
 - Flow Rate: 0.8 mL/min.
- Mass Spectrometry:
 - Detection: Tandem mass spectrometry.
 - Ionization Mode: Not specified.



Monitored Transitions: Not specified.

LC-MS/MS Method for Infigratinib in Human K2EDTA Plasma[5]

- Sample Preparation: Liquid-liquid extraction.
- Chromatographic Separation:
 - Column: Phenomenex SB-C18 (250 × 4.6 mm, 5 μm).[7]
 - Mobile Phase: Acetonitrile and 0.1% v/v formic acid in water (80:20).[7]
 - Flow Rate: 0.9 mL/min.[7]
 - Run Time: 6.5 minutes.[7]
- Mass Spectrometry:
 - Instrument: Quattros X.E premier combined with LC2695 separation module.[7]
 - Software: Mass Lynx V. 4.1.[7]
 - Retention Times: Infigratinib (5.12 min), Internal Standard (3.31 min).

UPLC-MS/MS Method for Infigratinib in Rat Plasma[7][8]

- Sample Preparation: Protein precipitation with acetonitrile.[8]
- Chromatographic Separation:
 - Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm).[8]
 - Mobile Phase: Gradient elution of 0.1% formic acid aqueous solution and acetonitrile.[8]
 - Flow Rate: 0.30 mL/min.[8]
- Mass Spectrometry:

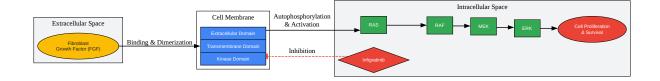


- Detection: Multiple reaction monitoring (MRM) mode.[6]
- Ion Transitions: Infigratinib (m/z 559.88 → 313.10), Derazantinib (IS) (m/z 468.96 → 382.00).[6]

Visualizations

FGFR Signaling Pathway and Infigratinib's Mechanism of Action

Infigratinib is a kinase inhibitor that targets all four FGFR subtypes (FGFR1, FGFR2, FGFR3, and FGFR4).[1] It binds to the ATP-binding cleft of the receptor, which prevents autophosphorylation and blocks downstream signaling cascades that would otherwise activate the Ras-mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting cell proliferation. [1][2]



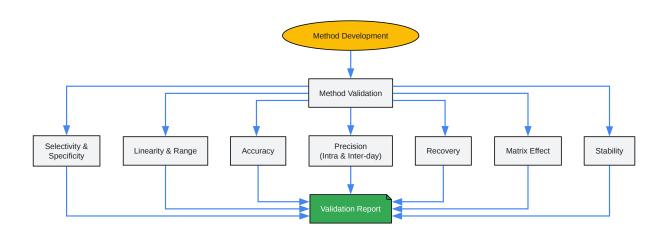
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Caption: FGFR signaling pathway and the inhibitory action of infigratinib.

General Workflow for Bioanalytical Method Validation

The validation of a bioanalytical method is a critical process to ensure the reliability of quantitative data. It involves a series of experiments to assess the method's performance characteristics.





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Caption: A generalized workflow for bioanalytical method validation.

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